2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid
Overview
Description
2’-Methoxy-3’-nitrobiphenyl-3-carboxylic acid is a chemical compound that belongs to the class of nitroaromatic compounds. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound is characterized by its molecular formula C14H11NO5 and a molecular weight of 273.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-3’-nitrobiphenyl-3-carboxylic acid typically involves the nitration of methoxy-substituted biphenyl carboxylic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the biphenyl ring .
Industrial Production Methods
Industrial production methods for 2’-Methoxy-3’-nitrobiphenyl-3-carboxylic acid may involve large-scale nitration processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-3’-nitrobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2’-Amino-3’-nitrobiphenyl-3-carboxylic acid.
Substitution: Various substituted biphenyl carboxylic acids depending on the nucleophile used.
Oxidation: Quinones and other oxidized derivatives.
Scientific Research Applications
2’-Methoxy-3’-nitrobiphenyl-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent for the preparation of pyrazolone derivatives, which are useful in the treatment of thrombocytopenia.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’-Methoxy-3’-nitrobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s methoxy group may also play a role in its binding affinity to certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2’-Methoxy-3’-nitrobiphenyl-4-carboxylic acid
- 2’-Methoxy-4’-nitrobiphenyl-3-carboxylic acid
- 3’-Methoxy-2’-nitrobiphenyl-3-carboxylic acid
Uniqueness
2’-Methoxy-3’-nitrobiphenyl-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-methoxy-3-nitrophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-13-11(6-3-7-12(13)15(18)19)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPGMCIBKOSNAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431885 | |
Record name | 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376591-94-5 | |
Record name | 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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